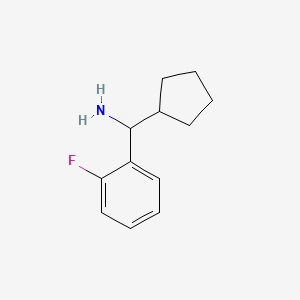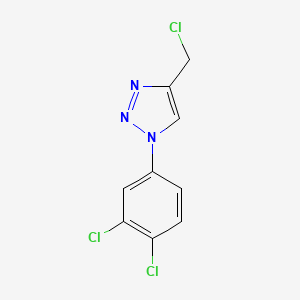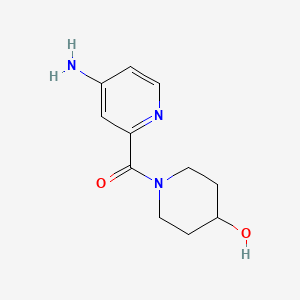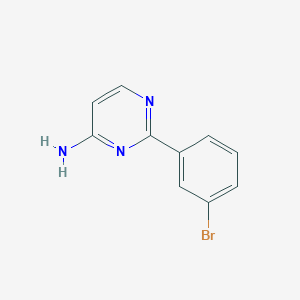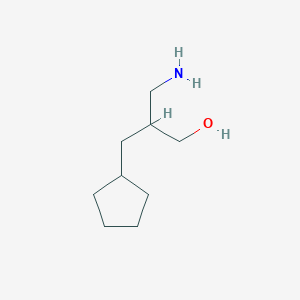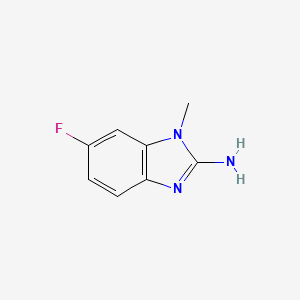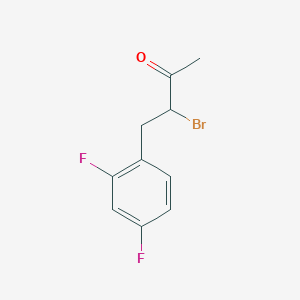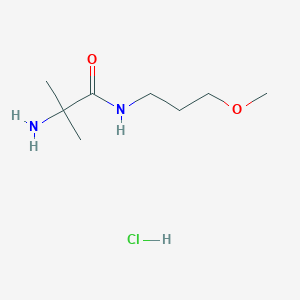![molecular formula C12H14F3N B1527562 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine CAS No. 1248089-24-8](/img/structure/B1527562.png)
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine
Vue d'ensemble
Description
“3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine” is a chemical compound with the CAS Number: 2193064-92-3 . It has a molecular weight of 265.71 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . These compounds have found wide applications in the agrochemical and pharmaceutical industries . The synthesis typically involves the use of organic compounds containing fluorine .Molecular Structure Analysis
The molecular structure of “3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a phenyl ring that carries a trifluoromethyl group .Physical And Chemical Properties Analysis
“3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine” is a powder that is stored at room temperature . It has a molecular weight of 265.71 .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Synthesis of Pyrrolo-Pyridines, Quinolines, Pyrazines, Quinoxalines, and Pyrimidines : Deprotonation of 3-methylazines followed by reaction with benzonitrile leads to the formation of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine, demonstrating the versatility of this reaction in synthesizing a variety of nitriles and β-methylazines (Davis, Wakefield, & Wardell, 1992).
Regio- and Enantioselective Organocatalysis : The compound has been used as a catalyst for the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, achieving high yield and excellent regio- and enantioselectivity. This highlights its role in facilitating specific chemical reactions with high precision (Chowdhury & Ghosh, 2009).
Organic Chemistry and Materials Science
Synthesis of Fulleropyrrolidines with Trifluoromethyl Group : Research shows the successful synthesis of novel [60]fullerene pyrrolidines containing a trifluoromethyl group. These compounds exhibit promising fluorescence and electrochemical properties, suggesting potential applications in photovoltaic materials (Li, Yu, Fang, & Wei, 2012).
Development of Polyimides for Optical and Thermal Applications : Studies demonstrate the synthesis of pyridine-containing polyimides, showing their good solubility, thermal stability, and optical transparency. Such materials have potential applications in areas requiring materials with specific optical and thermal properties (Yan et al., 2011a), (Yan et al., 2011b).
Catalysis and Reaction Mechanisms
Catalysis in Transesterification : The compound has shown effectiveness as a zwitterionic salt organocatalyst for transesterification reactions, indicating its utility in facilitating specific types of chemical transformations (Ishihara, Niwa, & Kosugi, 2008), (Ishihara, Niwa, & Kosugi, 2008).
Arylation of Pyridines : It has been used in the arylation of pyridines, showcasing its role in facilitating specific types of bond formations in organic chemistry (Dai et al., 2013).
Environmental Applications
- Sonochemical Degradation of Toxic Compounds : Research includes the use of similar compounds in the sonochemical degradation of 3-methyl pyridine, an approach that might have environmental applications in the degradation of hazardous organic compounds (Daware & Gogate, 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-11(6-7-16-8-11)9-2-4-10(5-3-9)12(13,14)15/h2-5,16H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMQOZZOHMTPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine | |
CAS RN |
1248089-24-8 | |
| Record name | 3-methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



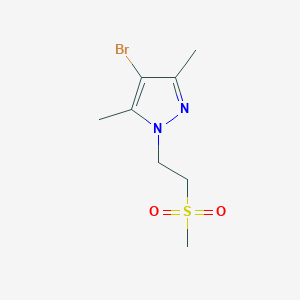

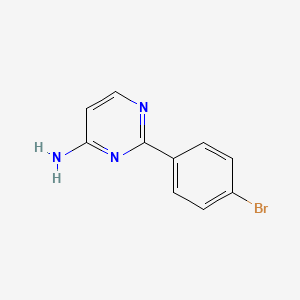
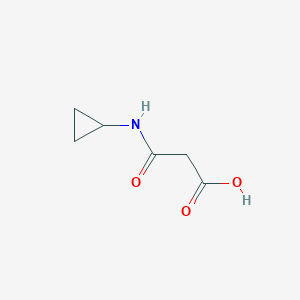
![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)
